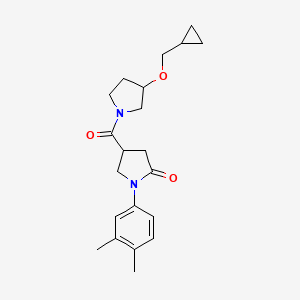

![molecular formula C25H31FN4O3S B2633899 4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide CAS No. 1112439-24-3](/img/structure/B2633899.png)

4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

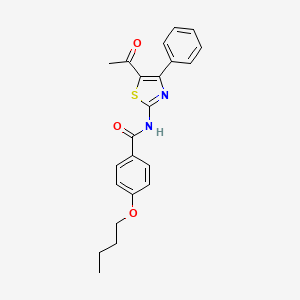

This compound is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It is also known as letrozole, a potent aromatase inhibitor of estrogen biosynthesis which is effective in the treatment of hormone-dependent breast cancer in postmenopausal women .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis involves reaction of 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile with 4-fluorobenzonitrile in the presence of an organic solvent and a silicon amine .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .科学的研究の応用

Anticancer Properties

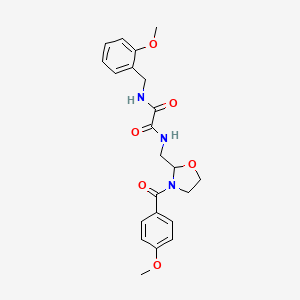

Compounds related to 4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide have been extensively studied for their anticancer properties. Specifically, derivatives of 1,2,4-triazole have shown promising results in inhibiting cancer cell migration and growth in various cancer types, including melanoma, breast cancer, and pancreatic cancer. For instance, certain synthesized hydrazones derived from 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione exhibited significant cytotoxicity against these cancer cell lines, and their selectivity towards cancer cells was also studied. In particular, compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and its derivatives showed high activity in 3D cell cultures, indicating potential as anti-metastatic candidates (Šermukšnytė et al., 2022).

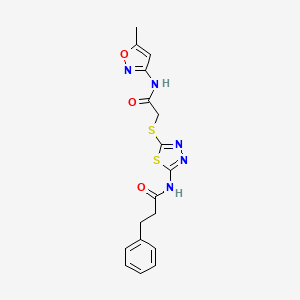

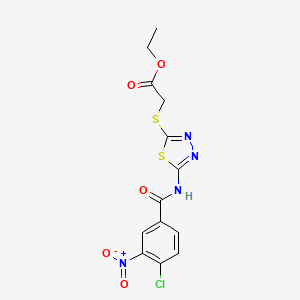

Antimicrobial Activities

The antimicrobial potential of this compound derivatives has also been a focus of scientific research. For example, N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives exhibited notable antibacterial activities against gram-positive and gram-negative bacteria and antifungal activities against various fungi. These findings highlight the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

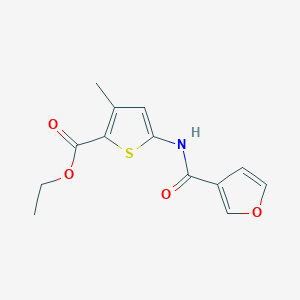

Catalytic and Chemical Properties

The catalytic properties of compounds related to this compound have been studied, particularly in the context of alcohol oxidation and transfer hydrogenation processes. For example, half-sandwich Ruthenium(II) complexes involving 1,2,3-triazole-based ligands showed efficient catalytic activity in the oxidation of alcohols and transfer hydrogenation of ketones. The structure of these complexes and the efficiency of the catalytic processes were highly dependent on the specific coordination mode of the triazole with the Ruthenium(II) (Saleem et al., 2013).

作用機序

特性

IUPAC Name |

1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O3S/c1-17(2)33-14-3-11-27-23(31)19-8-12-29(13-9-19)25-28-21-10-15-34-22(21)24(32)30(25)16-18-4-6-20(26)7-5-18/h4-7,10,15,17,19H,3,8-9,11-14,16H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYKHIFKDHWYJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2633816.png)

![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)

![1-(3-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2633826.png)

![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2633838.png)

![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2633839.png)